(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate
Overview
Description
®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butylamine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with tert-butylamine to form the piperidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Esterification: The final step involves the esterification of the piperidine ring to introduce the tert-butyl and ethyl ester groups.
Industrial Production Methods: Industrial production of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: It serves as a precursor for the development of chiral catalysts used in asymmetric synthesis.
Biology:
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Receptor Ligands: It is studied for its binding affinity to specific receptors in biological systems.
Medicine:
Drug Development: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate: The enantiomer of the compound with different chiral properties.
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: A similar compound with a methyl group instead of an ethyl group.
1-tert-Butyl 3-phenyl piperidine-1,3-dicarboxylate: A derivative with a phenyl group.
Uniqueness: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and ethyl ester groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with a tert-butyl group at the 1-position, an ethyl group at the 3-position, and carboxylate groups attached to nitrogen atoms at positions 1 and 3. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Chemical Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 194726-40-4
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Structure :
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Ethyl acetoacetate and tert-butylamine.
- Cyclization : Formation of the piperidine ring through cyclization.
- Chiral Resolution : Separation of the racemic mixture to obtain the (R)-enantiomer.
- Esterification : Introduction of tert-butyl and ethyl ester groups.
This compound can also undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for further derivatization and functionalization .
Pharmacological Properties
Piperidine derivatives are known for their diverse pharmacological activities, including:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes in biochemical pathways.
- Receptor Binding : Studied for binding affinity to various receptors, which may suggest therapeutic applications .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Proliferation Inhibition : This compound has been shown to inhibit cancer cell growth significantly. In vitro studies indicated IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines (L1210, CEM, HeLa) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | L1210 | 1.5 |
This compound | CEM | 2.0 |
This compound | HeLa | 2.5 |
These findings suggest that the compound may selectively induce apoptosis in cancer cells while sparing normal cells .
The mechanism of action involves interaction with molecular targets such as tubulin. The compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Molecular docking studies have confirmed its binding affinity to tubulin's colchicine site.
Case Studies
A notable study evaluated the effects of this compound on K562 leukemia cells:
- Experimental Design : K562 cells were treated with varying concentrations of the compound for 72 hours.
Treatment Concentration (µM) | Apoptotic Cells (%) |
---|---|
Control | 11 |
IC50 (0.75) | 29.64 |
IC75 (1.00) | 46.68 |
The results indicated a dose-dependent increase in apoptotic cells, emphasizing the compound's potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCRFGBFZTUSU-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363893 | |
Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194726-40-4 | |
Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-N-Boc-ethyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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